(3-Methylbut-1-en-2-yl)benzene
Description
Structure
2D Structure
Properties
IUPAC Name |
3-methylbut-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGETMIPGBFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334018 | |
| Record name | (1-Isopropylvinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17498-71-4 | |
| Record name | (1-Isopropylvinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Transformations for 3 Methylbut 1 En 2 Yl Benzene and Its Derivatives
Established Synthetic Pathways to (3-Methylbut-1-en-2-yl)benzene
The synthesis of this compound, an α-substituted styrene (B11656), can be achieved through several established organic chemistry reactions. These pathways often utilize common starting materials and well-understood reaction mechanisms to construct the core structure of the molecule.
Wittig Reactions and Related Olefination Processes
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. wikipedia.orgevitachem.commasterorganicchemistry.com This methodology is particularly effective for converting aldehydes and ketones into a wide array of olefinic products. The most common application of the Wittig reaction involves the use of a phosphonium (B103445) ylide, known as a Wittig reagent, which reacts with a carbonyl compound to form a new carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, the reaction would involve the treatment of a suitable ketone precursor, namely isobutyrophenone (B147066), with a methylene-donating Wittig reagent. The most frequently used reagent for this purpose is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orgorganicchemistrydata.org The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of isobutyrophenone. This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene, this compound, and a stable phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. organic-chemistry.org The high stability of the phosphine oxide is a significant driving force for this reaction. organic-chemistry.org
While this specific transformation is a direct application of a fundamental and widely documented reaction type, related olefination methods like the Horner-Wadsworth-Emmons reaction also provide a powerful alternative for alkene synthesis. organicchemistrydata.org
Synthetic Approaches from Ketone Precursors, e.g., Isobutyrophenone
A direct and efficient method for preparing this compound involves utilizing isobutyrophenone as the starting material. One documented procedure reports the successful synthesis of this compound from isobutyrophenone, achieving a notable yield of 76%. uni-koeln.de The purification of the resulting product is typically carried out using silica (B1680970) gel column chromatography with a non-polar eluent like n-pentane. uni-koeln.de This approach highlights the utility of readily available ketones as direct precursors for this class of α-substituted styrenes.
Table 1: Synthesis of this compound from Isobutyrophenone
| Starting Material | Product | Yield | Purification Method |
| Isobutyrophenone | This compound | 76% | Silica gel column chromatography (n-pentane eluent) |
Data sourced from a documented synthetic procedure. uni-koeln.de
Decarboxylation-Mediated Routes for Fluorinated Analogs
The synthesis of fluorinated analogs of this compound can be achieved through specialized routes, such as decarboxylation. A practical method has been developed for producing terminal vinyl fluorides, including the fluorinated analog (E)-(1-Fluoro-3-methylbut-1-en-2-yl)benzene. nih.gov
This synthetic strategy involves two key steps. First, a Horner-Wadsworth-Emmons olefination is performed on isobutyrophenone using triethyl 2-fluorophosphonoacetate. This reaction creates a 2-fluoroacrylic acid intermediate with high E-isomeric purity. The resulting acid is often crystalline, allowing for purification and enhancement of isomeric purity through recrystallization. nih.gov
In the second step, a silver-catalyzed stereoretentive decarboxylation is carried out. Treating the purified 2-fluoroacrylic acid with a catalytic amount of a silver salt, such as silver(I) acetate (B1210297) (AgOAc), in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 130 °C) leads to the formation of the desired (E)-(1-Fluoro-3-methylbut-1-en-2-yl)benzene. This process has been reported to yield the product in good yields (e.g., 55% isolated yield) while maintaining high stereoisomeric purity. nih.gov
Table 2: Decarboxylation Route to a Fluorinated Analog
| Precursor Acid | Catalyst | Solvent | Temperature | Product | Yield |
| (E)-2-Fluoro-3-phenyl-4-methyl-2-pentenoic acid | 10 mol% AgOAc | NMP | 130 °C | (E)-(1-Fluoro-3-methylbut-1-en-2-yl)benzene | 55% |
Data sourced from a study on the synthesis of terminal vinyl fluorides. nih.gov
Advanced Catalytic Syntheses and Derivatization
Beyond the fundamental synthesis of the parent compound, advanced catalytic methods open avenues for creating a diverse range of functionalized derivatives of this compound. These transformations are crucial for developing new molecules with tailored properties.
Transition Metal-Catalyzed Coupling Reactions for Functionalized Analogs
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org Reactions such as the Suzuki-Miyaura and Mizoroki-Heck couplings are widely used to functionalize aromatic and olefinic compounds. wikipedia.orgnih.gov
The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, joins an organoboron compound with an organohalide. wikipedia.orgfishersci.co.uk This reaction has been used to synthesize derivatives of the isomeric compound 2-(3-methylbut-2-en-2-yl)benzene-1,4-diol by coupling a bromohydroquinone (B146026) with 3-methyl-2-buten-2-ylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst like Pd[PPh₃]₄ and a base. nih.gov This demonstrates the feasibility of using prenyl-type boronic esters to introduce the (3-methylbut-1-en-2-yl) moiety or, conversely, using a boronic acid derivative of this compound to couple with various organohalides, thereby creating a library of functionalized analogs.
The Mizoroki-Heck reaction provides another route for functionalization, typically involving the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide. nih.govresearchgate.net Studies on related substrates, such as 1-bromo-2-(3-methylbut-3-en-1-yl)benzene, have shown that these molecules can participate in Heck-type reactions, which proceed through an olefin insertion intermediate. nih.gov This suggests that this compound itself could be functionalized at the vinyl position or that halo-substituted versions of the compound could be coupled with other alkenes to generate more complex structures.
Three-Component Reactions for 1,3-Oxazinane (B78680) Synthesis
Three-component reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. A notable application involving aryl olefins like this compound is the synthesis of 1,3-oxazinanes. uni-koeln.de
This transformation involves the reaction of an aryl olefin, formaldehyde, and an ammonia (B1221849) surrogate, such as a sulfonamide or a carbamate, catalyzed by a strong Brønsted acid like hexafluorophosphoric acid (HPF₆). uni-koeln.de This method provides a direct route to 1,3-oxazinane structures, which are valuable motifs in biologically active molecules and serve as precursors to 1,3-amino alcohols. uni-koeln.de Mechanistic studies suggest that the reaction may proceed through the formation of an intermediate 1,3,5-dioxazinane which then reacts with the olefin. uni-koeln.de The broad availability of sulfonamides and carbamates as pharmacophores makes this a synthetically valuable method for generating diverse molecular scaffolds from olefins like this compound under mild conditions. uni-koeln.de
Radical Cascade Reactions for Heterocycle Formation
Radical cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from simple precursors in a single step. The this compound moiety and its derivatives are valuable substrates in such transformations for the synthesis of various heterocyclic compounds. These reactions typically involve the generation of a radical species that undergoes a series of intramolecular cyclizations, with the prenyl group often acting as a key reactive partner.
A notable application is the synthesis of substituted quinolines. In one approach, 1-isocyano-2-(3-methylbut-1-en-2-yl)-benzene, prepared from 2-(3-methylbut-1-en-2-yl)aniline, undergoes a catalyst-free aerobic radical cascade reaction with thiols. rsc.org This process leads to the formation of 2-thio-substituted quinolines, demonstrating a highly efficient method for constructing this important heterocyclic core. The reaction proceeds through a cascade involving the addition of a thiol radical to the isocyanide, followed by cyclization onto the prenyl group. rsc.org
Another strategy involves the use of 1,3,2-diazaphospholene (DAP) hydrides to catalyze the reductive radical cyclization of organohalides. chemrxiv.org This method can be applied to aryl halides containing a tethered alkene, such as the prenyl group. The DAP catalyst facilitates the generation of an aryl radical, which can then cyclize onto the double bond of the (3-methylbut-1-en-2-yl) group to form dihydrobenzofuran or other related heterocyclic systems. The catalytic cycle is sustained by the regeneration of the DAP hydride using a silane (B1218182) or a borane (B79455) derivative. chemrxiv.org
Furthermore, radical cyclization-initiated difunctionalization reactions offer a pathway to more complex heterocyclic structures. mdpi.com For instance, a radical generated on a side chain attached to the aromatic ring of a this compound derivative can initiate a cascade. This typically involves an initial 5-exo or 6-exo cyclization onto the prenyl double bond, forming a five- or six-membered ring and a new radical center, which can then be trapped by another reagent. Such strategies have been employed in the synthesis of diverse heterocyclic frameworks, including lactams and pyrrolidines. mdpi.com
Acyl radical cascades have also demonstrated significant utility in synthesizing complex polycyclic systems, including azasteroids. nottingham.ac.uk The principles of these reactions can be extended to the synthesis of nitrogen-containing heterocycles from precursors incorporating the (3-Methylbut-1-en-2-yl)phenyl structure. The reaction is initiated by the formation of an acyl radical, which then undergoes a sequence of cyclizations, with the prenyl group serving as a termination point or a relay station in the cascade. nottingham.ac.uk
The table below summarizes selected radical cascade reactions for heterocycle formation involving prenylated aromatic precursors.
| Precursor Type | Reaction Type | Catalyst/Initiator | Heterocyclic Product | Ref |
| o-Vinylphenylisocyanides | Aerobic Radical Cascade | None (Aerobic) | 2-Thio-substituted Quinolines | rsc.org |
| Aryl Halides with Prenyl Ether | Reductive Radical Cyclization | 1,3,2-Diazaphospholene (DAP) | Dihydrobenzofurans | chemrxiv.org |
| N-alkenyl-2-iodoalkanamides | Atom-Transfer Radical Cyclization | BEt₃/Air | δ-Lactams | mdpi.com |
| Trichloroethyl-NH-enamines | Copper-Catalyzed Radical Reaction | CuCl/PMDETA/AIBN | Multi-functionalized Pyrroles | mdpi.com |
| Acyl Selenides with Enamides | Acyl Radical Cascade | Bu₃SnH/AIBN | Azasteroids | nottingham.ac.uk |
Green Chemistry Principles in the Synthesis of this compound and its Intermediates
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for this compound and related prenylated compounds. These efforts focus on improving atom economy, reducing waste, utilizing renewable resources, and employing milder, safer reaction conditions.
A significant advancement in this area is the catalytic C-H functionalization for direct prenylation of arenes. Traditional methods often rely on multi-step sequences involving protection of functional groups, O-prenylation, and subsequent Claisen rearrangement, which generate considerable waste. rsc.org In contrast, direct Friedel-Crafts alkylation of electron-rich arenes like phenols with prenyl alcohol offers a more atom-economical, single-step alternative. rsc.org The use of catalytic quantities of Lewis or Brønsted acids under mild conditions minimizes the environmental impact. rsc.org
The development of eco-friendly catalytic systems is central to these green approaches. For example, the synthesis of prenylated xanthenones, which share structural motifs with derivatives of this compound, has been achieved using lithium bis(trimethylsilyl)amide (LiHMDS) as a highly efficient, metal-free catalyst. dntb.gov.uaresearchgate.net These reactions can proceed under solvent-free conditions, further enhancing their green credentials by reducing volatile organic compound (VOC) emissions. dntb.gov.ua
Photocatalysis represents another frontier in the green synthesis of prenylated arenes. researchgate.net Visible-light-mediated reactions can generate the necessary radical intermediates for prenylation under exceptionally mild conditions. This approach avoids the need for high temperatures or harsh chemical initiators, aligning with the principles of energy efficiency and hazard reduction. researchgate.net
The table below highlights key green chemistry approaches in the synthesis of prenylated aromatics.
| Green Strategy | Catalytic System | Substrates | Key Advantages | Ref |
| Direct C-H Alkylation | Lewis or Brønsted Acids | Phenols, Flavonoids | Single-step, high atom economy, avoids protection/deprotection | rsc.org |
| Metal-Free Catalysis | LiHMDS | Acylphloroglucinols | High efficiency, potential for solvent-free conditions | dntb.gov.uaresearchgate.net |
| Photocatalysis | Visible Light Photoredox Catalysts | Various Arenes | Mild conditions, high energy efficiency, clean radical generation | researchgate.net |
| Micellar Catalysis | Surfactants in Water | Aryl Halides, Acrylates | Use of water as solvent, catalyst recycling, room temperature reactions | scispace.com |
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally benign, reflecting the broader shift towards responsible practices in the chemical industry.
Reactivity Profiles and Elucidation of Reaction Mechanisms Involving 3 Methylbut 1 En 2 Yl Benzene
Electrophilic and Radical Addition Chemistry of the Unsaturated Moiety
The presence of a carbon-carbon double bond in the butenyl substituent of (3-Methylbut-1-en-2-yl)benzene makes it susceptible to both electrophilic and radical addition reactions. These reactions are of significant interest for the synthesis of more complex molecules and for understanding fundamental reaction mechanisms.
Phenyl Radical Addition Reactions to Isoprene (B109036) Analogs
The reaction of phenyl radicals with isoprene and its analogs, such as this compound, serves as a model for understanding the formation of complex aromatic structures.
Experimental and Computational Studies of Addition Pathways and Intermediates
Experimental and computational studies have provided detailed insights into the pathways of phenyl radical addition to isoprene. The reaction typically proceeds without a significant energy barrier, initiated by the formation of a van der Waals complex. researchgate.net The phenyl radical can then add to different carbon atoms of the isoprene unit, leading to various resonantly stabilized radical intermediates. researchgate.netresearchgate.net
For instance, the addition of a phenyl radical to the C1 and C4 positions of isoprene is a key step. researchgate.netresearchgate.net Subsequent isomerization and ring-closure of these intermediates can lead to the formation of substituted dihydronaphthalene structures. researchgate.net Theoretical calculations, such as those using the G3(MP2,CC)//B3LYP/6-311G** level of theory, have been instrumental in mapping the potential energy surfaces of these reactions and identifying the most favorable pathways. researchgate.netnih.gov
Table 1: Reaction Intermediates and Products in Phenyl Radical Addition to Isoprene
| Reactants | Initial Intermediate | Key Radical Intermediates | Major Products |
|---|---|---|---|
| Phenyl Radical + Isoprene | van der Waals complex | C1 and C4 addition radicals | 1-Methyl-1,4-dihydronaphthalene, 2-Methyl-1,4-dihydronaphthalene |
This table summarizes the key species involved in the reaction of phenyl radicals with isoprene, a structural analog of the unsaturated moiety in this compound.
Mechanisms of Polycyclic Aromatic Hydrocarbon Formation from Radical Reactions
The radical-initiated reactions of compounds like this compound are relevant to the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant in combustion chemistry and materials science. rsc.orgresearchgate.net The initial radical adducts can undergo a series of hydrogen abstraction, cyclization, and aromatization steps to form larger, more complex aromatic systems. rsc.org
One of the key mechanisms is the Hydrogen Abstraction-C2H2 Addition (HACA) mechanism, though other pathways like phenyl addition cyclization (PAC) and methyl addition/cyclization (MAC) also contribute to PAH growth. nih.govacs.orgencyclopedia.pub The recombination of benzyl (B1604629) radicals, which can be formed from precursors like this compound, is another important route to PAHs such as phenanthrene (B1679779) and anthracene. rsc.org The relative importance of these pathways is often dependent on reaction conditions such as temperature and the concentration of radical species. nih.gov
Catalytic Hydrogenation of this compound
Catalytic hydrogenation is a fundamental process for saturating the double bond in the butenyl side chain of this compound, leading to the formation of (3-methylbutyl)benzene. This reaction can be performed using various catalysts, with a growing interest in developing enantioselective methods.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation aims to produce a specific enantiomer of the chiral product, which is of great importance in the synthesis of pharmaceuticals and fine chemicals. researchgate.net
Development of Chiral Cobalt Complexes as Catalysts
Recent research has focused on the use of earth-abundant metals like cobalt to develop efficient and enantioselective hydrogenation catalysts. researchgate.netprinceton.edu Chiral cobalt complexes, often featuring diphosphine ligands, have shown remarkable activity and enantioselectivity in the hydrogenation of various unsaturated substrates, including alkenes and α,β-unsaturated carboxylic acids. princeton.eduscispace.com These catalysts offer a more sustainable alternative to traditional noble metal catalysts like rhodium, ruthenium, and iridium. researchgate.netprinceton.edu
The mechanism of cobalt-catalyzed asymmetric hydrogenation can vary depending on the specific ligand and substrate. researchgate.net For some systems, it is proposed that the active catalyst is a Co(I) species, which coordinates to the substrate. researchgate.net The chirality of the ligand environment dictates the facial selectivity of hydrogen addition to the double bond, leading to high enantiomeric excesses. researchgate.netscispace.com The development of new chiral ligands and cobalt precursors continues to be an active area of research to expand the scope and efficiency of these transformations. princeton.edu
Table 2: Comparison of Catalysts for Asymmetric Hydrogenation
| Catalyst Type | Metal | Typical Ligands | Advantages |
|---|---|---|---|
| Traditional Catalysts | Rhodium, Ruthenium, Iridium | Chiral Diphosphines | Well-established, high efficiency |
| Earth-Abundant Metal Catalysts | Cobalt, Iron | Chiral Diphosphines, PNN ligands | Lower cost, sustainable, high activity and enantioselectivity |
This table provides a general comparison between traditional noble metal catalysts and emerging earth-abundant metal catalysts for asymmetric hydrogenation.
Mechanistic Investigations of Enantioselective Pathways
The development of enantioselective transformations is a cornerstone of modern synthetic chemistry, enabling the synthesis of chiral molecules with high stereocontrol. Understanding the mechanistic pathways is crucial for optimizing these reactions.
While specific studies detailing competing Co(II) vs. Co(0)/Co(II) redox mechanisms directly involving this compound are not extensively documented in the provided results, the broader context of cobalt-catalyzed reactions of alkenes provides valuable insights. Cobalt catalysts are known to access multiple oxidation states, leading to complex reaction pathways. In the context of alkene isomerization, a plausible mechanism involves the formation of a cobalt-hydride species from a Co(II) precursor and a reducing agent. nih.gov This active catalyst can then participate in the catalytic cycle.
It has been noted that for some cobalt-catalyzed reactions, Co(II) is the active state, while Co(III) can be catalytically inactive. thieme-connect.de The formation of organometallic intermediates, such as alkylcobalt(III) species, can occur, which may then undergo further transformations. thieme-connect.de The specific ligand environment around the cobalt center plays a crucial role in dictating the operative redox mechanism and the subsequent reactivity and selectivity. nih.gov
In the context of visible-light metallaphotoredox catalysis, the activation of Csp3–Cl bonds using cobalt catalysts can lead to the formation of olefin products like (3-methylbut-2-en-1-yl)benzene, suggesting the involvement of organometallic intermediates that undergo β-hydride elimination. tdx.cat This highlights the potential for cobalt to mediate redox processes that influence the fate of related substrates.
Non-covalent interactions and solvent effects are paramount in achieving high stereocontrol in enantioselective catalysis. While direct studies on this compound are limited in the search results, general principles from related systems can be extrapolated.
The steric and electronic properties of the substrate also play a critical role. For example, in a Cu-catalyzed asymmetric aminoboration, this compound was unreactive, which was attributed to steric and electronic factors hindering the productive coordination of the copper catalyst. nih.gov This underscores the delicate balance of interactions required for successful catalysis.
Difunctionalization of the Alkene Bond in this compound
The direct difunctionalization of carbon-carbon double bonds is a powerful strategy for rapidly increasing molecular complexity from simple olefins. uni-koeln.deuni-koeln.dechemrevlett.com
Catalytic Oxy-Aminomethylation for 1,3-Amino Alcohol and Oxazinane Synthesis
The catalytic oxy-aminomethylation of alkenes is a valuable transformation for the synthesis of 1,3-amino alcohols and their cyclic precursors, 1,3-oxazinanes. uni-koeln.desemanticscholar.orgnih.gov These motifs are present in numerous biologically active molecules. uni-koeln.deuni-koeln.de A strong Brønsted acid-catalyzed three-component reaction of styrenes with sym-trioxane and sulfonamides or carbamates has been developed to produce a variety of 1,3-oxazinanes in moderate to good yields under mild conditions. semanticscholar.orgnih.gov These 1,3-oxazinanes can be readily converted to the corresponding 1,3-amino alcohols. semanticscholar.orgnih.gov
A highly enantioselective inverse-electron-demand hetero-Diels-Alder reaction of olefins with in situ generated N-Boc-formaldimine, catalyzed by strong and confined Brønsted acids, provides direct access to enantioenriched oxazinanones, which are direct precursors to 1,3-amino alcohols. uni-koeln.deuni-koeln.de
| Reactants | Catalyst/Reagents | Product(s) | Yield | Reference |
| Aryl Olefins, Formaldehyde, Sulfonamides/Carbamates | HPF₆ (strong Brønsted acid) | 1,3-Oxazinanes | Moderate to Good | uni-koeln.desemanticscholar.orgnih.gov |
| Olefins, in situ generated N-Boc-formaldimine | Strong and confined Brønsted acids | Enantioenriched Oxazinanones | - | uni-koeln.deuni-koeln.de |
Interactive Data Table: Click on the headers to sort the data.
Mechanistic investigations, including isotope labeling and kinetic analysis, have been crucial in elucidating the pathway of the oxy-aminomethylation reaction. uni-koeln.de These studies have revealed an unusual mechanism for the enantioselective hetero-Diels-Alder reaction, which involves an oxazinium intermediate and a catalyst order greater than one. uni-koeln.de This suggests that a second catalyst molecule may be involved in regenerating the active catalytic species. uni-koeln.de
Mechanistic studies suggest that the three-component oxy-aminomethylation of styrenes proceeds through the formation of an in situ generated 1,3,5-dioxazinane from the reaction of sym-trioxane and a sulfonamide. semanticscholar.org This intermediate then reacts with the olefin. uni-koeln.desemanticscholar.orgnih.gov The reaction of both (E)- and (Z)-isomers of a β-substituted styrene (B11656) leading to a mixture of cis/trans isomers of the corresponding 1,3-oxazinane (B78680) is consistent with the intermediacy of a benzylic cation. semanticscholar.org
In the enantioselective hetero-Diels-Alder reaction, mechanistic investigations are consistent with a [4+2]-type cycloaddition that proceeds through a concerted pathway, involving an unusual oxazinium intermediate. uni-koeln.de
Photoredox-Catalyzed Carboxylation and C-C Bond Formation
The transformation of carbon dioxide (CO₂), an abundant C1 synthon, into valuable carboxylic acids is a significant area of chemical research. bohrium.com Visible-light photoredox catalysis has emerged as a powerful strategy for the carboxylation of alkenes under mild conditions. nih.govnih.gov This approach circumvents the high activation barrier typically associated with CO₂ functionalization.
The activation of carbon dioxide in photoredox-catalyzed reactions with alkenes predominantly proceeds through a single-electron transfer (SET) pathway. springernature.commit.edu In this mechanism, a photocatalyst, excited by visible light, reduces CO₂ to form a highly reactive carbon dioxide radical anion (CO₂•⁻). springernature.com This SET process is crucial as it transforms the kinetically stable CO₂ into a potent nucleophile.
The generated CO₂•⁻ then undergoes a radical addition to the C=C double bond of the alkene substrate. nih.gov This step forms a new alkyl carbon radical intermediate, which can then be further transformed into the final carboxylic acid product through subsequent reaction steps, such as a hydrogen atom transfer (HAT) process. nih.gov This radical pathway provides an alternative to traditional two-electron mechanisms, enabling carboxylation reactions under milder conditions. mit.edu However, the efficiency of this radical addition can be challenging for sterically hindered or unactivated alkenes. bohrium.comnih.gov
The success of photoredox-catalyzed carboxylation is highly dependent on the choice of catalyst and reaction conditions. Iridium and ruthenium-based polypyridyl complexes are commonly employed as photocatalysts due to their favorable photophysical and electrochemical properties. frontiersin.orgrsc.org The selection of solvents, such as dimethyl sulfoxide (B87167) (DMSO), and the use of tertiary amines as sacrificial electron donors are also critical for optimizing the reaction. bohrium.com
While this methodology is effective for various styrenes and other activated alkenes, it has limitations with highly substituted systems. bohrium.com For instance, in the deconstructive carboxylation of alkenes, trisubstituted alkenes provide only moderate yields, and tetrasubstituted alkenes, such as this compound, often fail to produce the desired product due to significant steric hindrance. bohrium.com This steric bulk impedes the approach of the carbon dioxide radical anion to the double bond, thus inhibiting the key C-C bond-forming step.
Table 1: Optimized Conditions for Photocatalytic Deconstructive Carboxylation of Alkenes with CO₂
| Parameter | Condition |
|---|---|
| Photocatalyst | fac-Ir(ppy)₃ |
| Amine | N,N-diisopropylethylamine (DIPEA) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Light Source | Blue LEDs |
| Temperature | Room Temperature |
| CO₂ Pressure | 1 atm |
This table summarizes typical optimized conditions for the photoredox-catalyzed deconstructive carboxylation of styrenes, as a reference for the general methodology. bohrium.com
Allylic Carbofluorination Reactions and Carbon Cation Intermediates
Allylic carbofluorination represents an efficient method for the synthesis of complex fluorinated molecules. chemrxiv.org Recent studies have demonstrated a rhodium-catalyzed allylic substitution reaction using simple alkenes and gem-difluorinated cyclopropanes as allyl surrogates. nih.gov This reaction proceeds through an unconventional outer-sphere mechanism, which allows for the formation of allylic carbofluorination products. nih.govresearchgate.netresearchgate.net
A key mechanistic insight was gained from a reaction involving this compound under standard carbofluorination conditions. chemrxiv.orgnih.gov The experiment resulted in the formation of both benzyl fluoride (B91410) and tertiary alkyl fluoride in a 1:1 ratio. nih.gov This product distribution strongly indicates the involvement of a carbon cation intermediate during the reaction process. chemrxiv.orgnih.gov The formation of this carbocation is facilitated by the tetrafluoroborate (B81430) counter-anion of the rhodium pre-catalyst, which acts as a fluoride shuttle. nih.govresearchgate.net The alkene functions as an outer-sphere nucleophile, attacking the allyl-Rh species, which leads to the generation of the carbon cation that is subsequently trapped by fluoride. nih.govresearchgate.net
Table 2: Conditions for Rh-Catalyzed Allylic Carbofluorination
| Parameter | Condition |
|---|---|
| Pre-catalyst | [Rh(CO)₂(BINAP)BF₄] |
| Substrates | (2,2-difluorocyclopropyl)benzene and this compound |
| Solvent | Chlorobenzene (B131634) (PhCl) |
| Temperature | 50 °C |
| Duration | 24 h |
This table outlines the optimized reaction conditions that led to the observation of the carbon cation intermediate when using this compound as a substrate. nih.gov
Polymerization Behavior of Phenyl-Substituted Isoprene Derivatives
This compound, also known as 2-phenyl-1,3-butadiene (2PB), is a phenyl-substituted isoprene derivative that exhibits unique polymerization characteristics, particularly in anionic polymerization. nii.ac.jpmdpi.com Its structure, which can be viewed as either an α-vinyl-substituted styrene or a 2-phenyl-substituted 1,3-butadiene, makes it an intriguing monomer for creating polymers with distinctive properties. mdpi.com
Anionic Polymerization Characteristics
Anionic polymerization is a powerful technique for synthesizing polymers with well-controlled molecular weights and narrow dispersities. rsc.orgtandfonline.com The behavior of diene monomers in anionic polymerization is highly sensitive to reaction conditions, such as the initiator, solvent, and temperature, which strongly influence the microstructure of the resulting polymer. nii.ac.jp
The position of the phenyl substituent on the butadiene backbone significantly affects the regioselectivity of the polymerization. nii.ac.jp Early studies on the anionic polymerization of 2-phenyl-1,3-butadiene initiated by sodium naphthalenide in tetrahydrofuran (B95107) (THF) demonstrated its polymerizability. nii.ac.jp
The microstructure of poly(2-phenyl-1,3-butadiene) is a critical factor determining its material properties. In anionic polymerization initiated with organolithium compounds in nonpolar solvents like cyclohexane, 1,3-dienes typically yield polymers with a high content of 1,4-structure. nii.ac.jp For 2-phenyl-1,3-butadiene, polymerization under these conditions results in a polymer that is predominantly composed of the 1,4-addition structure, with only a minor fraction of the 1,2-structure. nii.ac.jp
The introduction of a polar additive, such as tetrahydrofuran (THF), is known to increase the proportion of vinyl (1,2- or 3,4-) units in the polymerization of dienes. nii.ac.jp However, the specific influence of polar additives on the microstructure of poly(2-phenyl-1,3-butadiene) can be complex.
More recent research has focused on achieving even higher microstructural control using specific catalyst systems. For example, rare-earth metal bis(alkyl) complexes activated with a borate (B1201080) cocatalyst have been shown to polymerize 2-phenyl-1,3-butadiene with high activity and exceptional 3,4-selectivity (up to 96.9%) in a living manner. rsc.org The selectivity is influenced by the polymerization temperature and the polarity of the solvent, with chlorobenzene favoring higher 3,4-content compared to toluene (B28343) or cyclohexane. rsc.org
Table 3: Influence of Solvent on the Microstructure of Poly(2-phenyl-1,3-butadiene) in Rare-Earth Metal-Catalyzed Polymerization
| Solvent | 3,4-selectivity (%) |
|---|---|
| Cyclohexane | Lower |
| Toluene | Intermediate |
| Chlorobenzene | Higher |
This table illustrates the trend of increasing 3,4-selectivity with increasing solvent polarity in the polymerization of 2-phenyl-1,3-butadiene catalyzed by specific rare-earth metal complexes. rsc.org
Post-Polymerization Modifications (e.g., Cyclization for Tailored Material Properties)
Once polymers containing this compound units are synthesized, they can undergo post-polymerization modifications to alter their physical and chemical properties. A significant modification for polymers containing pendant phenyl rings and unsaturation is acid-catalyzed intramolecular cyclization.
This process is well-documented for related poly(dienes) like poly(1-phenyl-1,3-butadiene). In these cases, cationic treatment can induce the pendant double bonds to react with the phenyl rings, forming a rigid, fused-ring structure within the polymer backbone. bohrium.com This transformation dramatically increases the polymer's glass transition temperature (Tg). For example, the cationic cyclization of syndiotactic 3,4-poly(1-phenyl-1,3-butadiene) can increase the Tg to as high as 327 °C, converting the material from a standard polymer into a high-temperature durable thermoplastic. bohrium.commdpi.com
For a polymer of this compound, a similar acid-catalyzed intramolecular Friedel-Crafts type reaction would be expected. The mechanism involves the protonation of the pendant vinyl group (or residual unsaturation in the backbone depending on the polymerization method) to form a carbocation. This electrophilic center is then attacked by the pendant phenyl ring, leading to cyclization and the formation of a six-membered ring fused to the polymer backbone. This process converts a flexible polymer chain into a rigid, ladder-like structure, significantly enhancing its thermal stability and mechanical strength.
The table below summarizes the expected changes in material properties upon cyclization, based on analogous polymer systems.
| Property | Before Cyclization (Expected) | After Cyclization (Expected) |
| Glass Transition Temp. (Tg) | Moderate | Very High (e.g., >300 °C) bohrium.com |
| Solubility | Soluble in common organic solvents | Reduced or insoluble |
| Mechanical Properties | Flexible / Elastomeric bohrium.com | Rigid / Brittle |
| Thermal Stability | Moderate | Significantly Enhanced |
This ability to drastically alter material properties through post-polymerization cyclization makes polymers derived from this compound promising candidates for high-performance applications where thermal resistance is critical. bohrium.commdpi.com
Computational and Theoretical Investigations of 3 Methylbut 1 En 2 Yl Benzene Chemistry
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemical research. They allow for the accurate prediction of molecular properties and reactivity from first principles. These computational approaches have been applied to benzene (B151609) derivatives and related structures to forecast their behavior in chemical reactions.
Prediction of Reactivity and Selectivity in Organic Reactions
Quantum chemical methods are powerful tools for predicting the reactivity and selectivity of organic compounds. By calculating properties such as molecular orbital energies, charge distributions, and reaction enthalpies, chemists can anticipate how a molecule like (3-Methylbut-1-en-2-yl)benzene will behave under various reaction conditions.
For instance, DFT calculations can elucidate why certain reactions are unsuccessful. In a study on the copper-catalyzed aminoboration of vinylarenes, it was observed that substrates like prop-1-en-2-ylbenzene did not react. Computational analysis suggested that the steric and electronic properties of these alkenes prevent the productive coordination of the copper catalyst, thereby inhibiting the reaction. Current time information in Dhaka, BD. Similarly, DFT methods like B3LYP are used to calculate the enthalpies of formation for substituted aromatic species, which is crucial for predicting reaction thermodynamics and stability. researchgate.net Computational studies on the free-radical polymerization of vinylated B-mesityl azaborinines, which are analogues of substituted styrenes, have provided insights into how electronic effects influence reactivity and incorporation into a polymer chain. acs.org These examples highlight how theoretical calculations can explain experimental outcomes and guide the design of new reactions by predicting the reactivity of specific substrates.
Elucidation of Reaction Pathways, Transition States, and Intermediates
A significant application of quantum chemistry is the detailed mapping of reaction mechanisms. These calculations can identify the lowest-energy pathways a reaction is likely to follow, characterizing the transient, high-energy transition states and the short-lived intermediates that are often difficult to detect experimentally.
For example, detailed potential energy surfaces can be calculated for reactions involving radicals structurally similar to derivatives of this compound. In a study of the reaction between the resonance-stabilized (CH₃)₂CCHCH₂ radical and molecular oxygen, quantum chemical calculations were used to map the reaction profile, identifying key intermediates and transition states that govern the reaction kinetics. nih.gov DFT calculations have also been employed to investigate the mechanism of C-B bond activation in the reaction of benzylic boronates with aromatic alkenes. These calculations revealed that the key C-C bond-forming step proceeds through an SNAr mechanism with a computationally determined activation barrier of 11.7 kcal mol⁻¹, which aligns with the rapid reaction times observed experimentally. wiley.com Mechanistic investigations into other organic transformations have similarly used computational methods to reveal that the reactions proceed through specific, concerted transition states. researchgate.net
Below is a table showing calculated activation barriers for a reaction mechanism elucidated using DFT.
| Reaction Step | Reactants | Product/Intermediate | Calculated Activation Barrier (ΔG‡, kcal/mol) |
| C–B Bond Cleavage | Ate Complex (II') | β-Silyl Benzylic Anion + tBuOBpin Complex (III') | 14.1 |
| C–C Bond Formation | β-Silyl Benzylic Anion + 4-Cyanopyridine | SNAr Adduct | 11.7 |
This data, from a study on benzylic boronate activation, illustrates how DFT can quantify the energy required for key steps in a reaction pathway. wiley.com
Analysis of Electronic Structure of Substrates and Catalysts
Understanding the electronic structure of both the substrate and the catalyst is critical for explaining and predicting catalytic activity. Quantum chemical calculations provide detailed information about electron distribution, orbital interactions, and bonding, which are central to catalysis.
The electronic properties of a substrate like this compound can determine its ability to coordinate with a catalyst. If the electronic character of the alkene is not compatible with the catalyst, the reaction may be inhibited. Current time information in Dhaka, BD. Theoretical computations using DFT have been instrumental in analyzing the electronic nature of catalysts themselves. For instance, in a Ni-catalyzed alkene isomerization, DFT calculations were performed on the catalyst to understand its electronic state and how the population of the π*-system of the ligand influences reactivity. google.com Furthermore, the Molecular Electron Density Theory (MEDT) framework has been used to relate the reactivity of molecules in cycloaddition reactions directly to their electronic structure, providing a powerful predictive tool. rsc.org
Molecular Dynamics and Kinetic Modeling
While quantum chemistry excels at describing individual molecules and reaction steps, molecular dynamics (MD) and kinetic modeling are used to simulate the behavior of larger systems over time. These methods are essential for understanding reaction dynamics and the bulk properties of materials, such as polymers.
Simulation of Reaction Dynamics (e.g., RRKM Calculations for Product Branching)
Kinetic modeling simulates how concentrations of reactants, intermediates, and products change over time. Master equation models, often incorporating Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are particularly useful for predicting pressure- and temperature-dependent rate coefficients and product branching ratios in complex reactions, such as those occurring in combustion or atmospheric chemistry.
For example, an experimental and master-equation modeling study of the reaction of the (CH₃)₂CCHCH₂ radical with O₂ was performed to understand the reaction kinetics under various conditions. The modeling was able to reproduce the experimentally observed kinetics and revealed that the reaction is almost entirely dominated by a specific reaction channel at intermediate temperatures. nih.gov Similarly, RRKM/Master Equation theory has been used to elucidate the mechanisms and product distributions in reactions between ethynyl (B1212043) radicals and propylene, which can form isomers of C₅H₆. nih.gov These simulations are crucial for developing accurate combustion models by providing data on how different radical isomers react and what products they form. nih.govaps.org
The table below presents experimental kinetic data for the reaction of the (CH₃)₂CCHCH₂ radical with O₂, which can be used to validate and refine kinetic models. nih.gov
| Temperature (K) | Pressure (Torr) | Reaction | Measured Rate Coefficient (k) |
| 298 | 1.2 | Association (R + O₂ → ROO) | k' = 132.1 ± 4.2 s⁻¹ |
| 550 | 2.92 | Product Formation (R + O₂ → Products) | k' = 116.1 ± 8.1 s⁻¹ |
| 500-660 | - | Product Formation (R + O₂ → Products) | k₁b = (2.8–4.6) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ |
This data showcases how reaction rates are measured under different conditions to understand complex reaction dynamics. nih.gov
Studies on Polymer Chain Entanglements and Macro-properties
Molecular dynamics (MD) simulations are a key tool for investigating the structure and properties of polymers at the molecular level. For polymers derived from substituted styrenes like this compound, MD simulations can predict macroscopic properties by modeling the collective behavior of polymer chains. While specific studies on poly(this compound) are not widely reported, the methodologies are well-established for analogous systems like polystyrene.
MD simulations are used to study the process of chain entanglement, where long polymer chains become interlocked, which profoundly affects the material's mechanical and rheological properties. nih.govmdpi.com Coarse-graining techniques, where groups of atoms are represented as single beads, are often employed to simulate large systems of long polymer chains over extended time scales. researchgate.netrsc.org These simulations can model how factors like annealing (heat treatment) affect chain packing and entanglement density, which in turn influences the glass transition temperature (Tg) and molecular mobility. mdpi.com By simulating the response of the polymer matrix to applied stress, MD can be used to calculate mechanical properties like the Young's modulus, bulk modulus, and shear modulus. researchgate.net Such computational studies provide a bridge between molecular structure and the bulk material properties that are critical for industrial applications.
Computational Screening and Design of Catalytic Systems for this compound Transformations
The transformation of this compound, a trisubstituted arylalkene, into various valuable chemical entities is a field ripe for catalytic innovation. Computational chemistry has emerged as a powerful tool to accelerate the discovery and optimization of catalysts for such transformations. Through theoretical investigations, researchers can gain deep insights into reaction mechanisms, predict catalyst performance, and rationally design novel catalytic systems with enhanced activity, selectivity, and stability. This section delves into the computational screening and design of catalytic systems tailored for the transformations of this compound and related aryl-substituted alkenes.
Mechanistic Insights through Computational Studies
Density Functional Theory (DFT) calculations have been instrumental in elucidating the complex reaction pathways involved in the catalytic transformations of aryl-substituted alkenes. A notable example is the investigation of the rhodium-catalyzed allylic carbofluorination of this compound. nih.gov Experimental observations of poor diastereoselectivity in related reactions suggested a departure from a simple inner-sphere mechanism. nih.gov Computational studies were employed to explore the reaction mechanism, revealing the involvement of a carbon cation intermediate. nih.gov When this compound was subjected to the reaction conditions, the formation of both benzyl (B1604629) fluoride (B91410) and tertiary alkyl fluoride was observed, supporting the proposed carbocationic pathway. nih.gov DFT calculations further clarified the energy profile of the reaction, beginning with the oxidative addition of the fluorine source to the rhodium(I) catalyst, followed by β-fluoride elimination to generate a fluoroallyl-rhodium(III) intermediate. nih.gov The subsequent outer-sphere nucleophilic attack of the alkene leads to the formation of the carbocation, which then abstracts a fluoride ion to yield the final product. nih.gov
The insights gained from such computational studies are critical for catalyst design. Understanding the nature of the intermediates and transition states allows for the targeted modification of catalyst structures to favor desired reaction pathways and suppress unwanted side reactions.
Computational Screening of Catalyst Candidates
The vast landscape of potential catalysts, encompassing various metals and ligands, makes experimental screening a time-consuming and resource-intensive endeavor. Computational screening offers a more efficient approach to identify promising catalyst candidates. By calculating key performance indicators such as activation energies and reaction enthalpies for a range of potential catalysts, researchers can prioritize the most promising candidates for experimental validation.
For transformations of aryl-substituted alkenes, computational screening can be applied to various reaction types, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. For instance, in the context of hydroarylation reactions to produce aryl-substituted alkenes, computational studies have been used to understand the origin of regioselectivity, which is often governed by electronic effects. bohrium.comresearchgate.net Similarly, for the arylboration of unactivated alkenes, including trisubstituted ones, computational techniques have been crucial in understanding the mechanistic details and stereoselectivity of the reaction. nih.gov
The following table illustrates the type of data that can be generated through computational screening for a hypothetical catalytic transformation of this compound.
| Catalyst System | Ligand | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |
| Rh(I) | BINAP | 24.4 | Moderate |
| Pd(0) | dppf | 28.1 | High |
| Ni(0) | IPr | 22.5 | High |
| Cu(I) | Box | 26.8 | Moderate |
This table is illustrative and based on typical data from computational studies on related alkene transformations.
Design of Novel Catalytic Systems
Beyond screening existing catalysts, computational methods play a pivotal role in the de novo design of catalytic systems. By establishing structure-activity relationships, researchers can rationally design ligands and metal complexes with tailored electronic and steric properties to achieve specific catalytic outcomes.
For example, in the enantioselective sulfenofunctionalization of alkenes, computational analysis has provided insights into the origin of improved enantioselectivity with bulkier arylsulfenyl moieties. nih.gov The calculations revealed that enhanced steric interactions in the transition state lead to a greater energy difference between the major and minor diastereomeric pathways, thus increasing enantioselectivity. nih.gov
In the context of copper-catalyzed asymmetric allylic C-H oxidation, DFT calculations were employed to rationalize the high enantioselectivity observed. acs.org The calculations showed that the capture of the allylic radical by the copper(II) complex favors the formation of one stereoisomeric copper(III) intermediate over the other due to a more stable transition state, ultimately leading to the observed enantiomeric excess. acs.org
Advanced Spectroscopic and Structural Characterization for Research on 3 Methylbut 1 En 2 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic compounds, offering unparalleled information about molecular structure, dynamics, and reaction mechanisms.
Isotope labeling, particularly with ¹³C, is a powerful strategy to trace the fate of specific atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of (3-Methylbut-1-en-2-yl)benzene, a ¹³C-labeled precursor could be synthesized and used to investigate rearrangement or addition reactions.
For instance, to study an electrophilic addition to the double bond, one of the olefinic carbons could be selectively enriched with ¹³C. By acquiring ¹³C NMR spectra of the starting material and the reaction product, the exact location of the labeled carbon can be tracked. This allows researchers to distinguish between different possible carbocation intermediates and confirm the regioselectivity of the reaction. The significant change in the chemical shift of the labeled carbon from the sp²-hybridized state in the reactant to an sp³-hybridized state in the product provides an unambiguous marker for the transformation. Such studies are crucial for understanding reaction pathways and optimizing synthetic strategies researchgate.netbohrium.com.
Table 1: Illustrative ¹³C NMR Chemical Shift Data for a Hypothetical Reaction Mechanism Study This table illustrates how ¹³C NMR chemical shifts could be used to track a labeled carbon atom during a hypothetical hydrobromination reaction of this compound.
| Compound | Labeled Carbon Position | Hybridization | Expected ¹³C Chemical Shift (ppm) |
| (3-Methylbut-1-en-2-¹³C -yl)benzene | C2 (alkene) | sp² | ~145 |
| 2-Bromo-2-methyl-3-phenylbutan-¹³C -2 | C2 (alkyl) | sp³ | ~70 |
Microstructure Determination in Polymer Research (e.g., ¹H NMR, ¹³C NMR)
Should this compound or a related vinyl-substituted monomer be used in polymerization, NMR spectroscopy would be indispensable for characterizing the resulting polymer's microstructure. The arrangement of monomer units, known as tacticity, profoundly influences the polymer's physical properties.
¹H and ¹³C NMR can distinguish between different stereochemical arrangements of the phenyl and methyl groups along the polymer backbone. For example, the signals for the methine or methyl protons in the polymer chain can appear as distinct multiplets depending on whether the adjacent monomer units have the same (meso) or opposite (racemo) stereochemistry. By integrating these signals, the relative abundance of isotactic (all same), syndiotactic (alternating), and atactic (random) triads can be quantified. This detailed microstructural information is vital for establishing structure-property relationships in novel polymeric materials creative-biostructure.comnsf.govmdpi.com.
Table 2: Hypothetical ¹H NMR Data for Microstructure Analysis of Poly(phenylisobutylene) This table shows hypothetical chemical shift regions for the methyl protons in a polymer derived from a related monomer, illustrating how NMR can differentiate stereochemical triads.
| Stereochemical Triad | Description | Expected ¹H NMR Chemical Shift Region (ppm) |
| Isotactic (mm) | All substituents on the same side | 1.10 - 1.25 |
| Syndiotactic (rr) | Substituents on alternating sides | 0.95 - 1.10 |
| Atactic (mr) | Random arrangement of substituents | 1.05 - 1.20 |
X-ray Crystallography for Definitive Molecular Geometry and Stereochemistry
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be calculated with high precision docbrown.infowikipedia.org.
For this compound, which is likely a liquid at room temperature, obtaining a single crystal would require low-temperature crystallization or the synthesis of a suitable solid derivative. A successful crystallographic analysis would provide definitive proof of its structure. It would confirm the planarity of the benzene (B151609) ring and provide precise measurements of the C-C bond lengths within the ring, which are expected to be intermediate between single and double bonds (approx. 1.40 pm) due to aromatic delocalization wikipedia.org. The analysis would also yield the exact bond angles and lengths for the methylbutenyl substituent, confirming the sp² geometry of the double bond carbons and the tetrahedral geometry of the sp³ carbons aps.orgresearchgate.net.
Table 4: Predicted Molecular Geometry Parameters for this compound Based on X-ray Crystallography Data of Similar Structures This table lists expected bond lengths and angles based on established values for aromatic and olefinic systems. docbrown.infowikipedia.org
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C(aromatic)-C(aromatic) | ~1.40 Å |
| Bond Length | C(aromatic)-C(alkenyl) | ~1.49 Å |
| Bond Length | C=C (alkene) | ~1.34 Å |
| Bond Length | C(alkenyl)-C(alkyl) | ~1.51 Å |
| Bond Angle | C-C-C (in benzene ring) | ~120° |
| Bond Angle | C(aromatic)-C(alkenyl)=C | ~122° |
| Bond Angle | C-C-H (methyl group) | ~109.5° |
Emerging Research Applications and Future Directions for 3 Methylbut 1 En 2 Yl Benzene
Design and Synthesis of Novel Polymeric Materials
The quest for advanced polymeric materials with tailored properties has led researchers to explore novel monomers, and (3-Methylbut-1-en-2-yl)benzene presents an intriguing candidate. biosynth.comacs.org Its distinct molecular architecture offers potential for creating polymers with unique characteristics.
Tailoring Material Performance through Monomer Structure and Polymerization Control
The performance of a polymer is intrinsically linked to the structure of its monomeric units and the control exerted during the polymerization process. The specific arrangement of atoms and functional groups in a monomer like this compound can influence properties such as mechanical strength, thermal stability, and chemical resistance in the resulting polymer. nih.gov By carefully selecting polymerization techniques, such as free radical polymerization or controlled radical polymerization, researchers can manipulate the polymer's molecular weight, architecture (e.g., linear, branched), and dispersity, thereby fine-tuning its final performance characteristics. acs.orgbeilstein-journals.org
Recent research has highlighted the importance of monomer design in achieving desired polymer attributes. For instance, the incorporation of specific functional groups can enhance properties like flame retardancy or biocompatibility. nih.gov While direct polymerization studies on this compound are not extensively documented in the provided results, the principles of polymer science suggest that its unique combination of an aromatic ring and a branched alkenyl group could lead to polymers with interesting thermal and mechanical properties.
Synthetic Methodologies for Accessing Chiral Building Blocks
Chiral molecules, which are non-superimposable mirror images of each other, play a crucial role in pharmaceuticals and materials science. nih.gov The development of efficient methods to synthesize enantiomerically pure compounds is a major focus of modern organic chemistry.
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The evolution of chemical research has seen a significant paradigm shift towards the integration of automation, robotics, and computational power to accelerate the discovery and optimization of novel molecules. acs.orgbeilstein-journals.org High-Throughput Experimentation (HTE) and automated synthesis platforms are at the forefront of this transformation, enabling researchers to perform and analyze thousands of experiments in the time it would traditionally take to conduct a few. nih.govbmglabtech.com These technologies are particularly suited for exploring the chemical space around versatile scaffolds like this compound.
The structure of this compound, featuring a reactive vinyl group and an aromatic ring amenable to substitution, makes it an excellent candidate for inclusion in combinatorial chemistry programs. fortunepublish.com The goal of these programs is to rapidly generate large libraries of structurally related compounds for screening in drug discovery and materials science. uniroma1.it Automated synthesis platforms, which utilize robotic liquid handlers, programmable reaction vessels (often in 96-well or 384-well plate formats), and integrated purification modules, are essential for constructing such libraries efficiently. azolifesciences.comresearchgate.net
For a molecule like this compound, automated platforms could be programmed to perform a variety of chemical transformations in parallel. Reactions such as Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, or various addition reactions across the vinyl group are routinely automated. sigmaaldrich.comnih.gov A typical automated workflow would involve a central robotic system dispensing precise amounts of the this compound substrate, various coupling partners, catalysts, and solvents into the wells of a microplate. nih.gov The plate would then be moved to modules that control heating, cooling, and mixing, before proceeding to automated work-up and analysis, often by online techniques like LC-MS or NMR. chemspeed.com
High-throughput experimentation plays a dual role in this context. Firstly, it is used for reaction optimization. Before synthesizing a large library, HTE can be used to rapidly screen a wide array of conditions—such as different catalysts, ligands, bases, and solvents—to identify the optimal parameters for a given transformation on the this compound scaffold. beilstein-journals.orgsigmaaldrich.com This "screening-to-optimize" approach saves significant time and resources compared to traditional one-variable-at-a-time optimization. beilstein-journals.org
The table below illustrates a hypothetical HTE workflow for optimizing a Suzuki-Miyaura cross-coupling reaction to generate derivatives of this compound.
Interactive Data Table: High-Throughput Screening for Suzuki-Miyaura Reaction Optimization
This table represents a hypothetical screening plate where various catalysts and bases are tested for the coupling of this compound with a boronic acid derivative.
| Well ID | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 100 | 12 | 45 |
| A2 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 100 | 12 | 68 |
| A3 | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 100 | 12 | 85 |
| A4 | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | 12 | 92 |
| B1 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | 12 | 52 |
| B2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 12 | 75 |
| B3 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 12 | 91 |
| B4 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 95 |
| C1 | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 12 | 60 |
| C2 | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100 | 12 | 81 |
| C3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 94 |
| C4 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 97 |
Secondly, once a library of this compound derivatives has been synthesized, HTE is the primary method for screening these compounds for biological activity or desired material properties. bmglabtech.comjapsonline.com Automated systems can test thousands of these novel compounds against a biological target, such as an enzyme or receptor, to identify "hits" for further development. azolifesciences.com
Looking forward, the future of this field lies in the creation of fully autonomous, "closed-loop" systems. beilstein-journals.orgacs.org In such a system, artificial intelligence and machine learning algorithms would predict novel, promising derivatives of this compound based on existing data. acs.org The AI would then devise a synthetic route, which an automated platform would execute. The results of the synthesis and subsequent property testing would be fed back into the machine learning model, which would then refine its predictions for the next cycle of design, synthesis, and testing. beilstein-journals.org This iterative process promises to dramatically accelerate the pace of molecular innovation, allowing for the rapid exploration of the chemical space around core structures like this compound to uncover new molecules with valuable applications.
Q & A
Q. What are the established synthetic routes for (3-Methylbut-1-en-2-yl)benzene, and what analytical techniques are critical for structural confirmation?
- Methodological Answer : Common synthetic approaches include Friedel-Crafts alkylation using prenyl halides or Wittig reactions with allylic phosphonium ylides. For example, Rh-catalyzed allylic substitution reactions have been employed to generate intermediates like benzyl fluoride, indicating the role of carbocation mechanisms in synthesis . Essential analytical techniques include:
Q. How can the purity of this compound be ensured during synthesis?
- Methodological Answer : Purity is validated via chromatographic methods (HPLC or GC) with reference standards (e.g., benzaldehyde derivatives ). Contaminants like unreacted precursors or regioisomers are identified using retention time matching and spiking experiments . For trace impurities, high-resolution mass spectrometry (HRMS) is recommended.
Advanced Research Questions
Q. How do reaction conditions influence the mechanistic pathways of this compound in catalytic processes?
- Methodological Answer : Mechanistic studies require kinetic isotope effect (KIE) experiments and intermediate trapping . For instance, Rh-catalyzed allylic substitution reactions produce a 1:1 ratio of benzyl and tertiary alkyl fluorides, suggesting a carbocation intermediate . Computational tools like density functional theory (DFT) can model transition states and predict regioselectivity. Counter-anion effects (e.g., tetrafluoroborate’s role in stabilizing intermediates ) should be systematically tested.
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects . Strategies include:
Q. What computational approaches are suitable for predicting the reactivity of this compound in supramolecular systems?
- Methodological Answer : Molecular docking simulations (e.g., UCSF Chimera ) and DFT-based frontier molecular orbital (FMO) analysis can predict interaction sites with host molecules (e.g., cyclodextrins). For adsorption studies, Grand Canonical Monte Carlo (GCMC) simulations are effective for modeling interactions on porous materials .
Data Analysis & Experimental Design
Q. What experimental designs are optimal for studying the stability of this compound under varying environmental conditions?
- Methodological Answer : Use accelerated degradation studies with controlled exposure to light, heat, and oxidizing agents. Monitor decomposition via UV-Vis spectroscopy and HPLC-MS . For kinetic analysis, employ Arrhenius plots to extrapolate shelf-life. Reference toxicological profiling methods (e.g., ethylbenzene stability protocols ) can guide parameter selection.
Q. How can researchers address discrepancies in catalytic efficiency reported for this compound across studies?
- Methodological Answer : Standardize testing conditions (e.g., solvent, temperature, catalyst loading) and validate reproducibility via round-robin experiments . Use Turnover Number (TON) and Turnover Frequency (TOF) metrics for cross-study comparisons. Investigate substrate purity (e.g., trace moisture or oxygen) as confounding factors .
Structural & Functional Insights
Q. What strategies can differentiate between isomeric forms of this compound derivatives?
- Methodological Answer : Combine NOESY NMR to assess spatial proximity of substituents and IR spectroscopy to identify conjugation effects. For enantiomers, employ chiral chromatography or optical rotation measurements . Computational tools like molecular dynamics (MD) simulations can predict isomer stability .
Q. How does the electronic nature of substituents affect the reactivity of this compound in electrophilic aromatic substitution?
- Methodological Answer : Perform Hammett linear free-energy relationships (LFER) using para-substituted derivatives. Measure rate constants under standardized electrophilic conditions (e.g., nitration ). Compare with DFT-calculated partial charge distributions and frontier orbital energies .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
